

# Unveiling the Toxicological Profile and Safety of Pigment Red 57: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment red 57*

Cat. No.: *B610103*

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This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety data for **Pigment Red 57** (CI 15850), also known as D&C Red No. 6 or 7. This document synthesizes available data on its chemical and physical properties, toxicokinetics, and various toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental methodologies for key studies are provided to facilitate a thorough understanding of the data presented.

## Chemical and Physical Properties

**Pigment Red 57** is a monoazo colorant, primarily available as a sodium or calcium salt. Its physical and chemical characteristics are crucial for understanding its toxicological behavior.

Property	Value	Reference
CI Name	Pigment Red 57	[1][2]
CI Number	15850	[1][2]
CAS Number	5858-81-1 (Sodium salt), 5281-04-9 (Calcium salt)	[1][3]
Molecular Formula	C <sub>18</sub> H <sub>12</sub> N <sub>2</sub> Na <sub>2</sub> O <sub>6</sub> S (Sodium salt), C <sub>18</sub> H <sub>12</sub> CaN <sub>2</sub> O <sub>6</sub> S (Calcium salt)	[4]
Molecular Weight	430.34 g/mol (Sodium salt), 424.44 g/mol (Calcium salt)	[4]
Appearance	Red powder	[5]
Water Solubility	8.9 mg/L at 25°C	[3]
Melting Point	>360°C	
log Pow	3.587 ± 0.796 (calculated)	[2]

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific data is available on the complete ADME profile of **Pigment Red 57**.

**Absorption:** An in vitro percutaneous absorption study was conducted using porcine ear skin in Franz diffusion cells. The study tested **Pigment Red 57** in an acetone/water solution and a commercial formulation. The results indicated very low dermal absorption.[2]

**Distribution, Metabolism, and Excretion:** Detailed studies on the distribution, metabolism, and excretion of **Pigment Red 57** following oral or dermal exposure are not extensively reported in the available literature. Due to its low solubility and absorption, significant systemic distribution and metabolism are not expected.

## Toxicological Endpoints

## Acute Toxicity

**Pigment Red 57** exhibits a low order of acute toxicity following oral administration.

Study	Species	Route	LD <sub>50</sub>	Reference
Acute Oral Toxicity (Sodium salt)	Rat	Oral	>10,800 mg/kg bw	<a href="#">[1]</a>
Acute Oral Toxicity (Calcium salt)	Rat	Oral	>5,000 mg/kg bw	<a href="#">[1]</a>
Acute Oral Toxicity (Calcium salt)	Dog	Oral	>9,800 mg/kg bw	<a href="#">[1]</a>

## Skin and Eye Irritation

Studies have consistently shown that **Pigment Red 57** is not a skin or eye irritant.

Study	Species	Result	Reference
Skin Irritation	Rabbit	Non-irritant	
Eye Irritation	Rabbit	Non-irritant	

## Skin Sensitization

**Pigment Red 57** is not considered to be a skin sensitizer.

Study	Species	Result	Reference
Skin Sensitization (Guinea Pig Maximization Test)	Guinea Pig	Non-sensitizing	
Local Lymph Node Assay (LLNA)	Mouse	Non-sensitizing	[1]

## Repeated Dose Toxicity

Information on repeated dose toxicity is limited. A 90-day oral toxicity study in rats is a standard method for evaluating subchronic effects. While specific protocol details for **Pigment Red 57** studies are scarce, the general methodology is outlined below.

## Genotoxicity

**Pigment Red 57** has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.

Study	System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	
In vivo Micronucleus Test	Mouse	Negative	

## Carcinogenicity

Long-term carcinogenicity studies in mice and rats have been conducted. However, the Scientific Committee on Consumer Safety (SCCS) has noted inadequacies in these older studies, making definitive conclusions about its carcinogenic potential difficult.

## Reproductive and Developmental Toxicity

Available studies, including a three-generation study in rats, have not indicated any reproductive or developmental toxicity associated with **Pigment Red 57**.[\[1\]](#)

## Experimental Protocols

### Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

This method is used to assess the acute toxic effects of a substance administered orally at fixed dose levels.

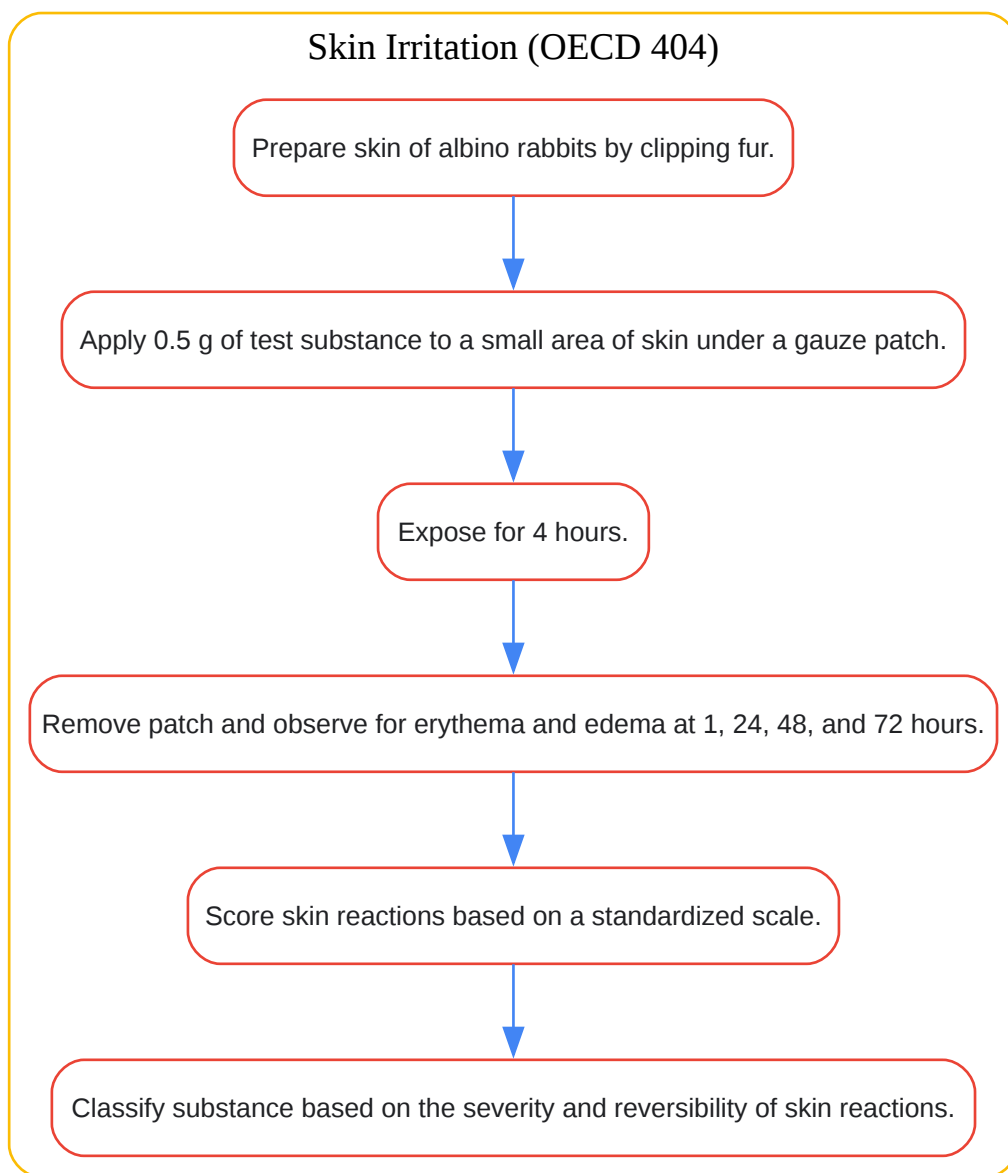


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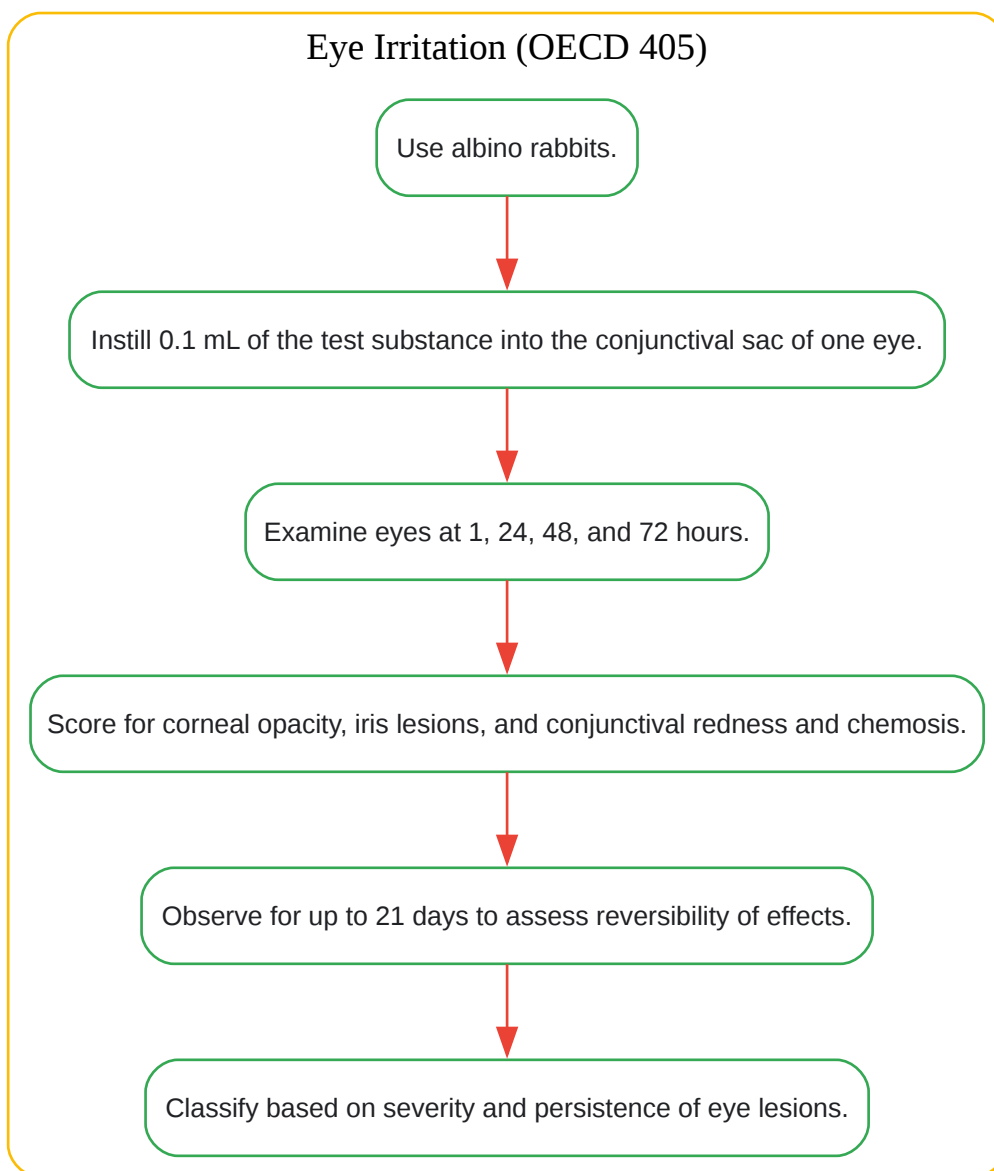
Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

### Skin Irritation (OECD 404)

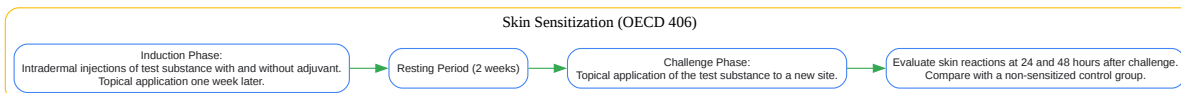
This test evaluates the potential of a substance to cause skin irritation.

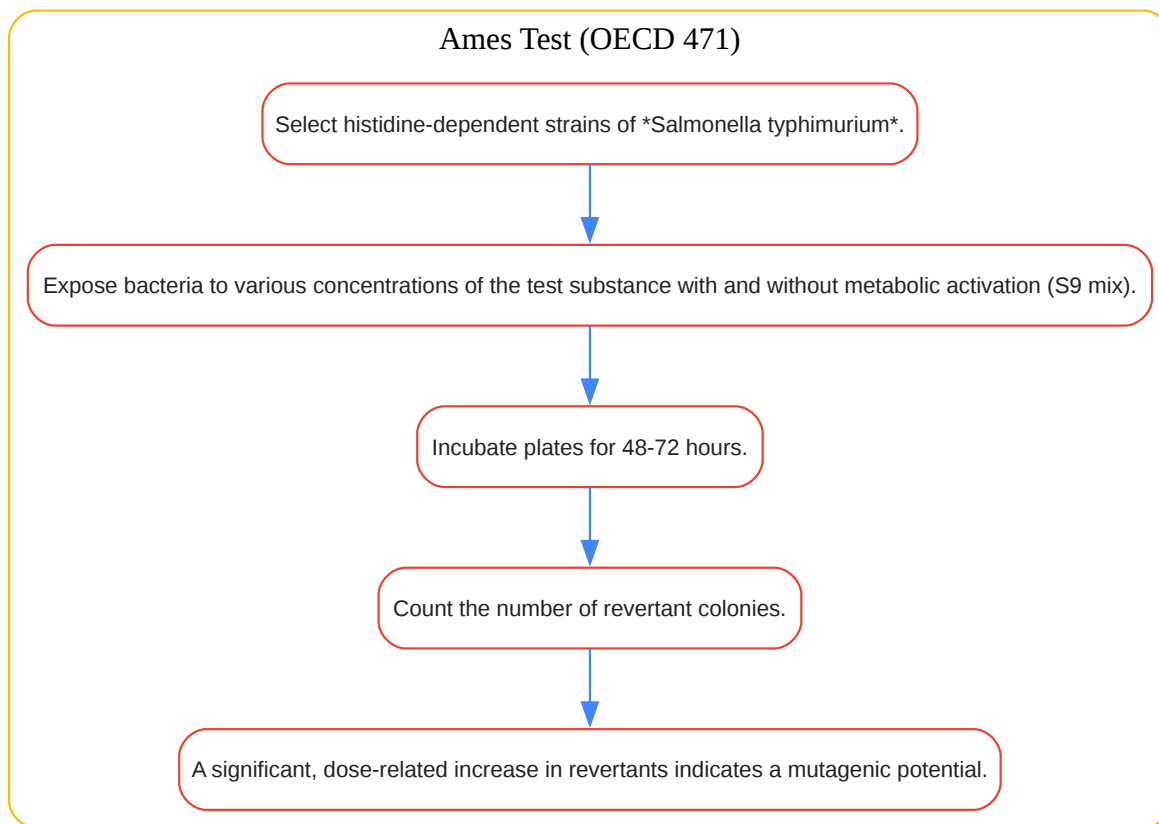


### Eye Irritation (OECD 405)

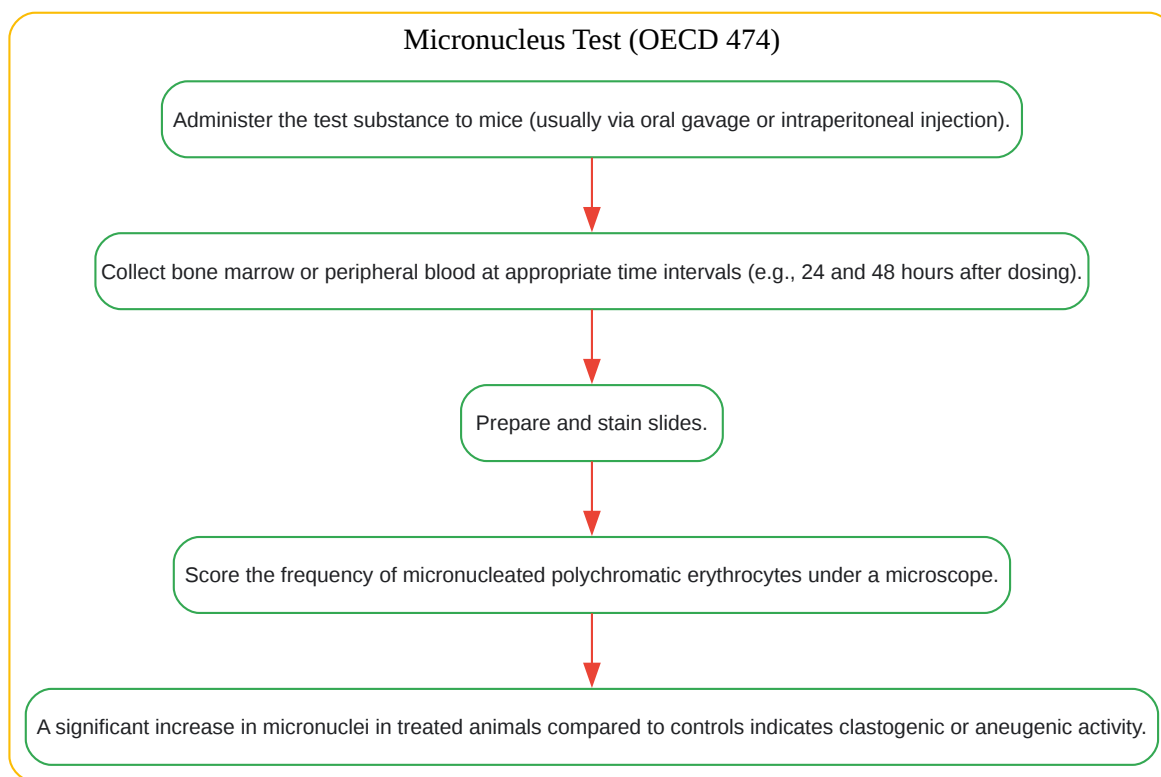


### Skin Sensitization (OECD 406)









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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)